molecular formula C20H20N2O2S2 B2837666 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide CAS No. 919864-96-3

2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Cat. No.: B2837666
CAS No.: 919864-96-3
M. Wt: 384.51
InChI Key: NVJMGOXBXWPZCR-UHFFFAOYSA-N
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Description

2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is an organic compound with a distinctive molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of 4-(ethylthio)phenyl derivative: : The synthesis often begins with a Friedel-Crafts alkylation reaction to introduce the ethylthio group to the benzene ring.

  • Thiazole formation: : The thiazole ring can be formed through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone under acidic or basic conditions.

  • Amide bond formation: : The final step involves coupling the two halves of the molecule via an amide bond formation, typically using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling reagent.

Industrial Production Methods

Industrial production might involve continuous flow reactors to ensure a consistent supply of intermediates and to enhance the efficiency of multi-step synthesis, allowing for better scalability and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, the thioether group could be converted to a sulfoxide or sulfone.

  • Reduction: : The nitro or carbonyl functionalities within the molecule could undergo reduction to their respective amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA)

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C)

  • Substitution: : Halogenation with N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Major Products

  • Sulfoxides and sulfones from oxidation

  • Amines and alcohols from reduction

  • Halogenated and nitrated derivatives from substitution

Scientific Research Applications

Chemistry

  • Organic Synthesis: : As a precursor for more complex molecules in organic synthesis.

  • Catalysis: : Potential use in catalytic cycles due to its unique electronic properties.

Biology and Medicine

  • Pharmaceutical Development: : Investigated for its potential as a bioactive molecule in drug development, particularly for its anti-inflammatory and anticancer properties.

  • Biological Probes: : Utilized as a molecular probe to study biological processes due to its reactive functional groups.

Industry

  • Material Science: : Explored for its applications in designing new materials with specific electronic or optical properties.

  • Polymer Chemistry: : Potential use in creating functionalized polymers with desirable traits.

Mechanism of Action

The compound exerts its effects through interactions with various biological targets. Its mechanism may involve:

  • Binding to Enzymes: : Inhibiting enzymatic activity by interacting with the active site, thus modulating metabolic pathways.

  • Receptor Interaction: : Binding to cell surface receptors to trigger a cascade of intracellular events.

  • DNA Intercalation: : Inserting itself between DNA bases, potentially disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

  • 2-(4-(Butylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Uniqueness

  • Ethylthio Group: : The ethylthio substitution imparts distinct electronic and steric properties, influencing its reactivity and binding affinities.

  • Bioactivity Profile: : Exhibits unique biological activities compared to its analogs, possibly due to its specific interactions with biological targets.

This deep dive should give you a solid overview of 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide and its potential applications. Curious to know more about any specific aspect? Let's continue the journey!

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-3-25-17-10-4-14(5-11-17)12-19(23)22-20-21-18(13-26-20)15-6-8-16(24-2)9-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJMGOXBXWPZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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